

APcK110: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	APcK110
Cat. No.:	B15580336

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **APcK110**, a potent inhibitor of the KIT tyrosine kinase. The information is compiled for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Properties

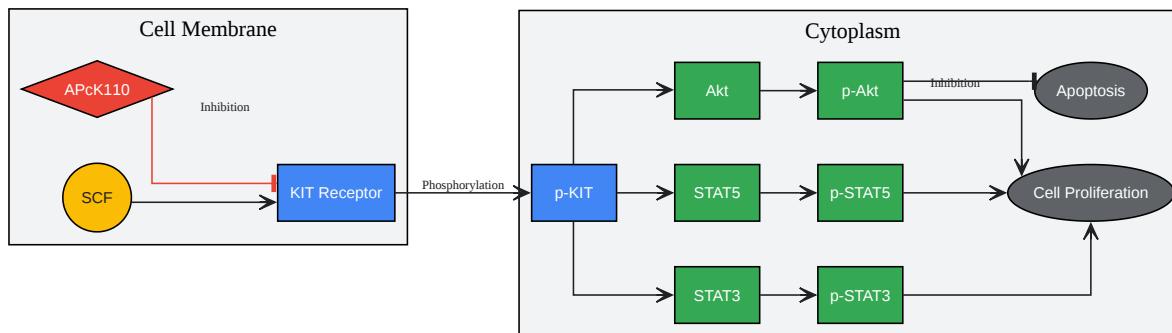
APcK110, with the chemical name 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine, is a small molecule inhibitor. Its fundamental chemical and physical properties are summarized below.

Property	Value
IUPAC Name	6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula	C ₂₀ H ₁₆ FN ₃ O ₂
Molecular Weight	349.36 g/mol
CAS Number	1001083-74-4
SMILES String	FC(C=C3)=CC=C3C1=NNC2=C1C=CC(C4=CC(OC)=CC(OC)=C4)=N2
Purity	≥98% (HPLC)
Solubility	Soluble to 100 mM in DMSO
Storage	Store at -20°C

Mechanism of Action and Signaling Pathway

APcK110 is a potent inhibitor of the KIT receptor tyrosine kinase.[1][2][3] By binding to KIT, it blocks the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. Specifically, **APcK110** has been shown to inhibit the phosphorylation of KIT, STAT3, STAT5, and Akt.[1][2][3] This disruption of key signaling cascades ultimately leads to the suppression of proliferation and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2]

The signaling pathway affected by **APcK110** is depicted in the following diagram:



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APcK110 inhibits KIT signaling.

Biological Activity and In Vitro Efficacy

APcK110 has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines. A key study by Faderl et al. (2009) in *Cancer Research* established its efficacy.

Cell Line	IC ₅₀ (nM)	Effect
OCI/AML3	175	Suppression of proliferation and induction of caspase-dependent apoptosis. [1] [2] [3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **APcK110**.

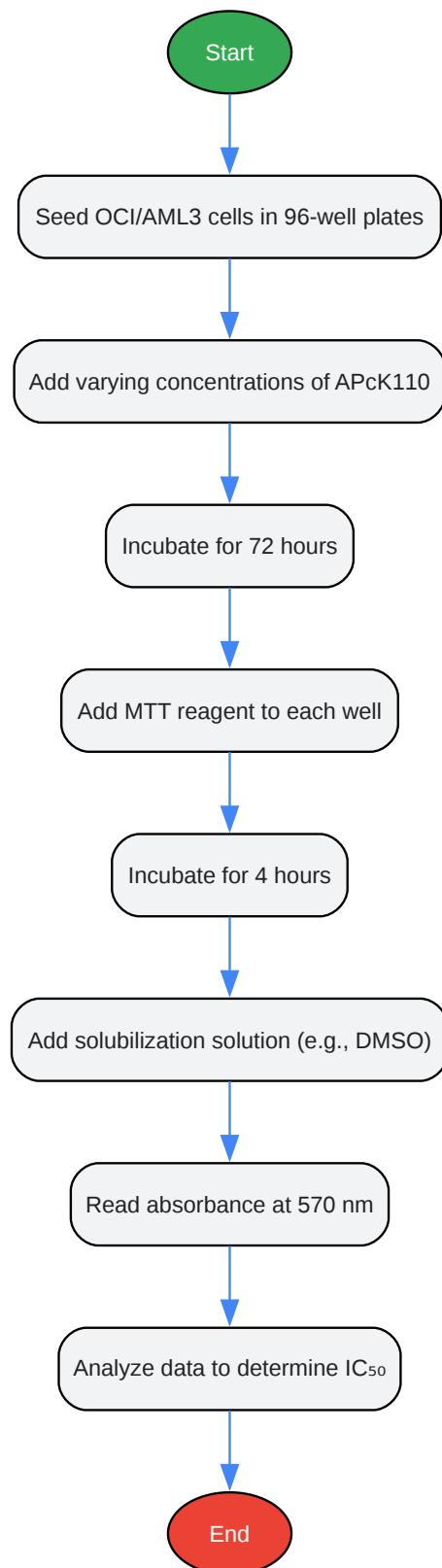
Cell Culture

The OCI/AML3 human acute myeloid leukemia cell line is cultured in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS). The cells are maintained in a humidified

incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (MTT Assay)

This assay is used to measure the anti-proliferative effects of **APcK110**.



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Workflow for the MTT cell proliferation assay.

Protocol:

- Cell Seeding: Seed OCI/AML3 cells in 96-well plates at a density of 1×10^4 cells per well.
- Compound Addition: After 24 hours, treat the cells with various concentrations of **APcK110**.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect the phosphorylation status of KIT and its downstream targets.

Protocol:

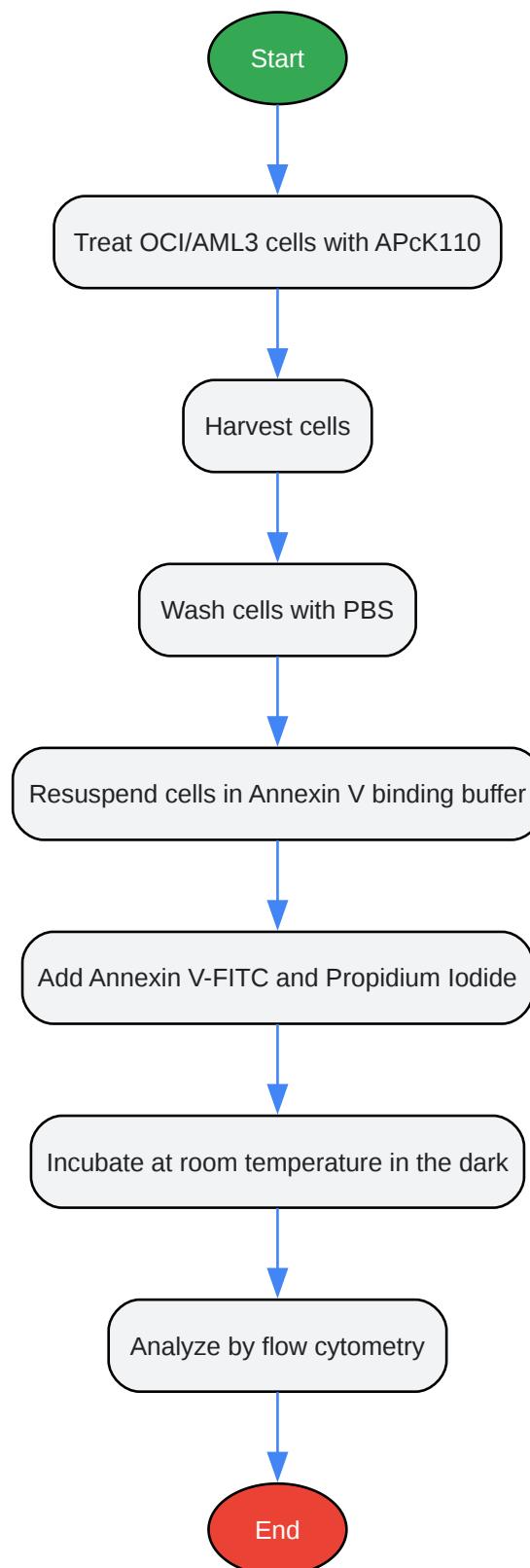
- Cell Lysis: Treat OCI/AML3 cells with **APcK110** for the desired time, then lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KIT, KIT, p-STAT3, STAT3, p-STAT5, STAT5, p-Akt, Akt, and a loading control (e.g., GAPDH)

overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **APcK110**.



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Workflow for the Annexin V apoptosis assay.

Protocol:

- Cell Treatment: Treat OCI/AML3 cells with **APcK110** at the desired concentration for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

APcK110 is a promising KIT inhibitor with potent anti-cancer activity, particularly in the context of AML. Its well-defined chemical structure and mechanism of action make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate the properties and efficacy of **APcK110** in various preclinical models.

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